N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring, a thiophene ring, and an iodophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity and specificity to its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of the iodophenyl group, which can enhance its biological activity and specificity. The combination of the thiazole and thiophene rings also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2OS2/c15-10-5-3-9(4-6-10)11-8-20-14(16-11)17-13(18)12-2-1-7-19-12/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEIWYDNYHSCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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